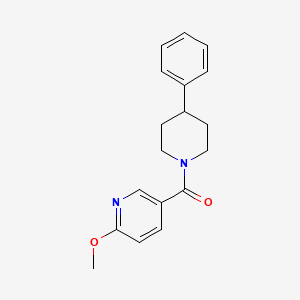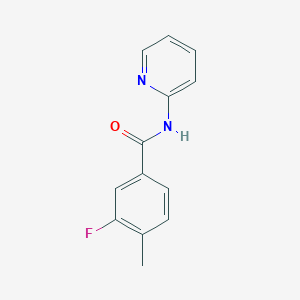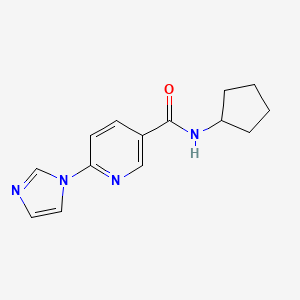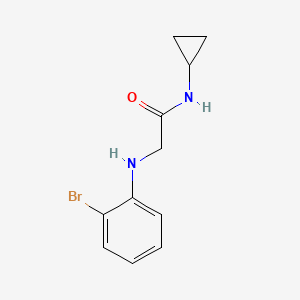
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPPM belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood, cognition, and behavior. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its high purity and stability, which makes it easy to handle and store. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is also relatively easy to synthesize, which makes it an attractive compound for laboratory experiments. However, one of the limitations of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to predict its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of research is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Another area of research is the development of new analogs of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone with improved pharmacological properties. Additionally, the mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone needs to be further elucidated in order to fully understand its pharmacological effects.
Métodos De Síntesis
The synthesis of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with 6-methoxypyridin-3-ylcarbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit promising pharmacological properties such as analgesic, anti-inflammatory, and anti-tumor activities. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHMYBQTLRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)




